N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide
Overview
Description
N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide: is an organic compound that features a cyclohexane ring substituted with two methyl groups, a fluoropyridine moiety, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexane ring: Starting with a suitable cyclohexane precursor, the 2,3-dimethyl substitution can be introduced via alkylation reactions.
Introduction of the fluoropyridine moiety: This can be achieved through a nucleophilic substitution reaction where a fluorine atom is introduced to the pyridine ring.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.
Substitution: The fluoropyridine moiety can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions that favor nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts. Biology Medicine : The compound is being investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery for various diseases. Industry : It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoropyridine moiety can enhance binding affinity and selectivity, while the carboxamide group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine: Similar in structure but contains a piperidine ring instead of a pyridine ring.
N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine: Contains a furylmethyl group instead of a fluoropyridine moiety.
Uniqueness: : N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide is unique due to the presence of the fluoropyridine moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
Properties
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-2-fluoropyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-9-4-3-5-12(10(9)2)17-14(18)11-6-7-16-13(15)8-11/h6-10,12H,3-5H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTIBAJZELLNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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